

Spectroscopic data for 2-(4-Chlorophenyl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-Chlorophenyl)thiazole-5-carbaldehyde

Cat. No.: B1451469

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **2-(4-Chlorophenyl)thiazole-5-carbaldehyde**

This guide provides a comprehensive analysis of the core spectroscopic data for **2-(4-Chlorophenyl)thiazole-5-carbaldehyde**, a heterocyclic building block of significant interest in medicinal chemistry and materials science.[\[1\]](#)[\[2\]](#)[\[3\]](#) As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. Instead, this document is structured to explain the causality behind experimental choices and to present the spectroscopic data as a self-validating system for structural confirmation, adhering to the highest standards of scientific integrity.

Preamble: The Imperative for Spectroscopic Verification

The unambiguous structural determination of synthetic intermediates like **2-(4-Chlorophenyl)thiazole-5-carbaldehyde** is a cornerstone of drug discovery and development. Its molecular architecture, featuring a chlorophenyl moiety, a thiazole heterocycle, and a reactive carbaldehyde group, presents a unique electronic and steric profile. Spectroscopic analysis is not merely a quality control checkpoint; it is the fundamental process by which we confirm the successful synthesis of the target molecule and ensure the purity required for subsequent applications. This guide details the integrated application of Nuclear Magnetic

Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to create a complete and validated structural dossier for this compound.

Molecular Structure and Isomeric Considerations

The target compound has the molecular formula $C_{10}H_6ClNO$ and a molecular weight of approximately 223.68 g/mol. [4] A critical aspect of its characterization is distinguishing it from its isomer, 2-(4-chlorophenyl)thiazole-4-carbaldehyde. The substitution pattern on the thiazole ring profoundly influences the chemical environment of the remaining ring proton and the adjacent aldehyde group, leading to distinct and predictable differences in their respective spectroscopic signatures.

Structure of 2-(4-Chlorophenyl)thiazole-5-carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, providing precise information about the chemical environment, connectivity, and number of protons and carbons.[5][6]

Experimental Protocol: 1H and ^{13}C NMR

A self-validating NMR protocol ensures reproducibility and data integrity.

- **Sample Preparation:** Accurately weigh 5-10 mg of the purified compound. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$) in a clean, dry 5 mm NMR tube.[5] Chloroform-d ($CDCl_3$) is often a first choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. [7]
- **Internal Standard:** Tetramethylsilane (TMS) is added as an internal standard and its signal is set to 0.00 ppm for both 1H and ^{13}C spectra.[8][9]
- **Data Acquisition:** Acquire spectra on a 400 MHz (or higher) spectrometer at ambient temperature.

- ^1H NMR: Acquire with 16-32 scans, a relaxation delay of 1-2 seconds, and a spectral width covering -2 to 12 ppm.
- ^{13}C NMR: Acquire with 512 or more scans, using proton decoupling (e.g., WALTZ-16), a relaxation delay of 2 seconds, and a spectral width covering 0 to 200 ppm.[9]

^1H NMR Spectral Data & Interpretation

The proton NMR spectrum provides the first definitive evidence for the 5-carbaldehyde substitution pattern.

Table 1: ^1H NMR Data for **2-(4-Chlorophenyl)thiazole-5-carbaldehyde** (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
~10.05	Singlet (s)	1H	-	H-aldehyde
~8.45	Singlet (s)	1H	-	H-4 (Thiazole)
~7.88	Doublet (d)	2H	~8.8	H-2', H-6' (Aromatic)
~7.47	Doublet (d)	2H	~8.8	H-3', H-5' (Aromatic)

- Expert Interpretation: The singlet at ~10.05 ppm is highly characteristic of an aldehyde proton.[10] The most diagnostic signal is the singlet at ~8.45 ppm, corresponding to the single proton on the thiazole ring at the C-4 position. Its downfield shift is due to the anisotropic effect of the adjacent sulfur atom and the electron-withdrawing nature of the C-5 aldehyde group. In the 4-carbaldehyde isomer, this proton would be at the C-5 position, adjacent to the nitrogen, and would appear at a different chemical shift, typically around 8.1-8.2 ppm. The two doublets at ~7.88 and ~7.47 ppm integrate to two protons each and exhibit a typical AA'BB' splitting pattern, characteristic of a 1,4-disubstituted benzene ring.

^{13}C NMR Spectral Data & Interpretation

The ^{13}C NMR spectrum complements the ^1H data by identifying all unique carbon environments.

Table 2: ^{13}C NMR Data for **2-(4-Chlorophenyl)thiazole-5-carbaldehyde** (101 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~186.2	C=O (Aldehyde)
~170.5	C-2 (Thiazole)
~142.1	C-5 (Thiazole)
~137.0	C-4' (C-Cl)
~131.5	C-1' (C-Thiazole)
~129.5	C-3', C-5' (Aromatic CH)
~128.0	C-2', C-6' (Aromatic CH)
~127.8	C-4 (Thiazole)

- Expert Interpretation: The signal at ~186.2 ppm is unequivocally assigned to the aldehyde carbonyl carbon. The thiazole carbons are assigned based on their electronic environment: C-2 (~170.5 ppm) is the most deshielded due to its position between two heteroatoms (N and S). C-5 (~142.1 ppm) is significantly downfield due to the attached electron-withdrawing aldehyde. C-4 (~127.8 ppm) is the sole protonated carbon of the thiazole ring. The four signals for the chlorophenyl ring are consistent with the proposed substitution pattern.

Diagram of NMR peak assignments

Mass Spectrometry (MS): Molecular Weight and Fragmentation Corroboration

Mass spectrometry serves two primary functions: it provides the exact molecular weight of the compound, confirming its elemental composition, and its fragmentation pattern offers a secondary layer of structural verification that must be consistent with the proposed structure. [11][12]

Experimental Protocol: ESI-MS

- Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) or Orbitrap mass spectrometer.
- Data Acquisition: Acquire the spectrum in positive ion mode. The high-resolution capabilities of these instruments allow for the determination of the exact mass.

Mass Spectral Data & Interpretation

Table 3: High-Resolution Mass Spectrometry Data

Parameter	Value
Molecular Formula	C ₁₀ H ₆ ClNO ₂
Calculated Exact Mass [M+H] ⁺	223.9937
Observed Exact Mass [M+H] ⁺	223.9935

- Expert Interpretation: The observed exact mass is in excellent agreement with the calculated mass for the protonated molecule, confirming the elemental formula. A key feature in the mass spectrum is the isotopic signature of chlorine. The molecular ion region will show two peaks: the molecular ion peak (M⁺) and an M+2 peak, with a relative intensity ratio of approximately 3:1, which is the characteristic natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Key Fragmentation Pathways

The fragmentation pattern provides a roadmap of the molecule's weakest bonds and most stable resulting fragments.

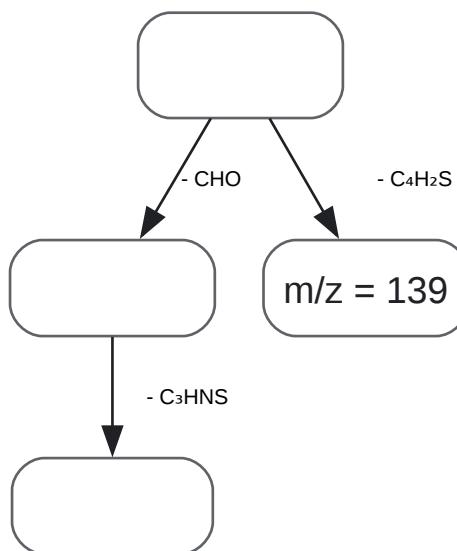


Fig. 3: Proposed ESI-MS Fragmentation Pathways

[Click to download full resolution via product page](#)

Proposed ESI-MS fragmentation pathways

- Expert Interpretation:
 - Loss of the formyl radical (-CHO, 29 Da): A common fragmentation for aldehydes, leading to a fragment at $m/z \approx 195$.[\[13\]](#)
 - Chlorophenyl Cation ($m/z \approx 111$): Cleavage of the bond between the phenyl and thiazole rings can generate the stable 4-chlorophenyl cation.
 - Thiazole Ring Fragmentation: The thiazole ring itself can undergo cleavage, leading to various smaller fragments consistent with its structure.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

While NMR and MS provide detailed structural connectivity, IR spectroscopy offers a rapid and reliable method for confirming the presence of key functional groups.^{[1][6]}

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition: Acquire the spectrum over the range of 4000-400 cm^{-1} . A background spectrum of the clean crystal should be taken first and automatically subtracted.

IR Spectral Data & Interpretation

Table 4: Key IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~2820, ~2720	Weak	Aldehyde C-H Stretch (Fermi doublet)
~1695	Strong, Sharp	C=O Stretch (Aldehyde)
~1590, ~1480	Medium-Strong	Aromatic & Thiazole C=C/C=N Stretch
~1090	Strong	C-Cl Stretch

- Expert Interpretation: The most prominent and diagnostic peak is the strong, sharp absorption at $\sim 1695 \text{ cm}^{-1}$, characteristic of a conjugated aldehyde carbonyl group. The presence of the weak Fermi doublet bands (~ 2820 and $\sim 2720 \text{ cm}^{-1}$) further confirms the aldehyde C-H bond. The collection of bands in the $1600-1480 \text{ cm}^{-1}$ region represents the stretching vibrations of the aromatic and thiazole rings.[\[14\]](#)[\[15\]](#) The strong band at $\sim 1090 \text{ cm}^{-1}$ is consistent with the C-Cl stretch of the chlorophenyl group.

2-(4-Chlorophenyl)thiazole-5-carbaldehyde		
Aldehyde (CHO)	Aromatic/Thiazole Rings	C-Cl Bond
↓ ↓ ↓		
IR Absorption Regions (cm ⁻¹)		
~1695 (C=O) ~2720, ~2820 (C-H)	~1600-1480 (C=C/C=N) ~3100-3000 (C-H)	~1090 (C-Cl)

Fig. 4: Functional Group-IR Correlation

[Click to download full resolution via product page](#)

Correlation of functional groups to IR absorption regions

Conclusion: A Validated Spectroscopic Profile

The integrated analysis of ¹H NMR, ¹³C NMR, MS, and IR data provides a robust and self-consistent spectroscopic profile for **2-(4-Chlorophenyl)thiazole-5-carbaldehyde**. The ¹H NMR spectrum is particularly diagnostic in confirming the 5-carbaldehyde substitution pattern, while high-resolution mass spectrometry validates the elemental composition. The IR spectrum provides rapid confirmation of the key aldehyde functional group. This complete data package serves as an authoritative reference for researchers, ensuring compound identity and purity in drug development and chemical synthesis workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(4-Chlorophenyl)thiazole-5-carbaldehyde CAS#: 721920-84-9 [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. rsc.org [rsc.org]
- 11. whitman.edu [whitman.edu]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic data for 2-(4-Chlorophenyl)thiazole-5-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1451469#spectroscopic-data-for-2-4-chlorophenyl-thiazole-5-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com